molecular formula C30H50O B190886 Cycloartenol CAS No. 469-38-5

Cycloartenol

Cat. No. B190886
CAS RN: 469-38-5
M. Wt: 426.7 g/mol
InChI Key: ONQRKEUAIJMULO-SPBTXPORSA-N
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Description

Cycloartenol is an important triterpenoid often found in plants. It belongs to the sterol class of steroids. It is the starting point for the synthesis of almost all plant steroids, making them chemically distinct from the steroids of fungi and animals, which are, instead, produced from lanosterol .


Synthesis Analysis

The biosynthesis of cycloartenol starts from the triterpenoid squalene. It is the first precursor in the biosynthesis of other stanols and sterols, referred to as phytostanols and phytosterols in photosynthetic organisms and plants . A study on the red seaweed Laurencia dendroidea identified a cycloartenol synthase and four glycosyltransferases that catalyze the committed steps in the biosynthesis of bioactive astragalosides .


Molecular Structure Analysis

Cycloartenol is a pentacyclic triterpenoid, a 3beta-sterol, and a member of phytosterols . It derives from a hydride of a lanostane . The molecular formula of cycloartenol is C30H50O .


Chemical Reactions Analysis

Cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene and finally produces a cycloartenol . The phylogenetic analysis of cycloartenol synthase, lupeol synthases, and the dicot β-amyrin synthase reported them as multifunctional enzymes .


Physical And Chemical Properties Analysis

Cycloartenol has a molecular weight of 426.72 g/mol . It has a melting point of 115-117℃ and a predicted boiling point of 505.5±19.0 °C . The predicted density is 1.01±0.1 g/cm3 .

Scientific Research Applications

Pharmacological and Physiological Activities

Cycloartenol, a phytosterol compound, demonstrates a range of pharmacological activities. It has been identified with anti-inflammatory, anti-tumor, antioxidant, antibacterial, and anti-Alzheimer's disease properties. Additionally, cycloartenol plays a crucial role in plant growth and development (Zhong-Lian Zhang et al., 2017).

Biochemical Studies

Research has focused on understanding the biochemical properties of cycloartenol synthase. Directed evolution experiments have identified key residues influencing the synthesis of cycloartenol and other sterols (M. Meyer et al., 2002). These studies enhance our understanding of the biosynthesis pathways involving cycloartenol.

Database and Genetic Information

The NCBI database provides extensive information on cycloartenol synthase, including genetics, protein structure, and chemical properties, contributing significantly to the research on cycloartenol (Mohammad Basyuni et al., 2019).

Impact on Sterol Biosynthesis

Cycloartenol synthase's role in the sterol biosynthesis pathway has been explored, with studies showing how mutations at specific residues can influence the biosynthesis of different sterols (S. Matsuda et al., 2000).

Biotechnological Applications

Research has also delved into the biotechnological applications of cycloartenol. For example, pathway engineering has been used to produce cycloartenol and β-amyrin in Escherichia coli, demonstrating potential for producing plant-derived triterpene skeletons (M. Takemura et al., 2017).

Anticancer Properties

Studies have shown that cycloartenol may have anti-proliferative effects on certain cancer cells, like glioma U87 cells, by inducing cell cycle arrest and apoptosis (Huanfu Niu et al., 2018).

Chemopreventive Potential

Cycloartenol has been evaluated for its chemopreventive potential in skin carcinogenesis, showing promising results in reducing tumor promotion markers and oxidative stress in murine skin (S. Sultana et al., 2003).

Sterol Biosynthesis Regulation

Research on sterol C-24 methyltransferase type 1, which controls the flux of carbon into sterol biosynthesis, has highlighted the role of cycloartenol in the biosynthesis pathway (N. Holmberg et al., 2002).

Safety And Hazards

Cycloartenol is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The biosynthetic pathway for astragalosides, which are the main active constituents of traditional Chinese medicine Huang-Qi, remains elusive due to their complex structures and numerous reaction types and steps . Future research could focus on further deciphering the biosynthetic pathway and constructing an artificial pathway for their efficient production .

properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-25,31H,8,10-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQRKEUAIJMULO-YBXTVTTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894760
Record name Cycloartenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cycloartenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cycloartenol

CAS RN

469-38-5
Record name Cycloartenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloartenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloartenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOARTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU32VE82N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cycloartenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99 °C
Record name Cycloartenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,200
Citations
K Ohyama, M Suzuki, J Kikuchi… - Proceedings of the …, 2009 - National Acad Sciences
… cycloartenol. To identify the biosynthetic pathway to phytosterol via lanosterol, and to reveal the contributions to phytosterol biosynthesis via each cycloartenol … an ancestral cycloartenol …
Number of citations: 215 www.pnas.org
H Niu, X Li, A Yang, Z Jin, X Wang, Q Wang, C Yu… - J. BUON, 2018 - jbuon.com
… activity of cycloartenol against the glioma … cycloartenol has not been sufficiently studied, especially against glioma. The present study was carried out to study the effects of cycloartenol …
Number of citations: 24 www.jbuon.com
ANS Nair, RVR Nair, APR Nair, AS Nair… - PLoS …, 2020 - journals.plos.org
Ficus krishnae stem bark and leaves are used for diabetes treatment in traditional medicines. Stem bark of F. krishnae was sequentially extracted with hexane, methanol and water, and …
Number of citations: 25 journals.plos.org
I Ikeda, K Nakashima-Yoshida… - Journal of nutritional …, 1985 - jstage.jst.go.jp
… was not meaningly magnified by cycloartenol. Cycloartenol itself was not as effective as ƒÀ-… further by a combination of f3 sitosterol and cycloartenol compared to ƒÀ-sitosterol alone. …
Number of citations: 33 www.jstage.jst.go.jp
Q Yu, G Ye, R Li, T Li, S Huang - 2021 - researchsquare.com
… It was identi ed as the cycloartenol. The minimum IC50 values of HeLa, HepG2 and SGC-… that cycloartenol has good cytotoxic activity in vitro, suggesting that cycloartenol could be a …
Number of citations: 1 www.researchsquare.com
MM Meyer, R Xu, SPT Matsuda - Organic letters, 2002 - ACS Publications
… synthase converts oxidosqualene to cycloartenol, a pentacyclic isomer … cycloartenol synthase residues that affect cyclopropyl ring formation, selecting randomly generated cycloartenol …
Number of citations: 80 pubs.acs.org
ML Jin, WM Lee, OT Kim - International journal of molecular sciences, 2017 - mdpi.com
Oxidosqualene cyclases (OSCs) are enzymes that play a key role in control of the biosynthesis of phytosterols and triterpene saponins. In order to uncover OSC genes from Polygala …
Number of citations: 13 www.mdpi.com
M Takemura, R Tanaka, N Misawa - Applied microbiology and …, 2017 - Springer
… triterpene skeletons from higher plants, including cycloartenol and β-amyrin. We introduced into E… coli to produce cycloartenol. Figure 4 shows routes from FPP to cycloartenol as well as …
Number of citations: 37 link.springer.com
JX LI, S KADOTA, M HATTORI… - Chemical and …, 1993 - jstage.jst.go.jp
… In these experiments, 2D NMR methods were effectively applied to the structure elucidation of cycloartenol Experimental triterpenmds. The anti-inflammatory effects Of these Melting …
Number of citations: 86 www.jstage.jst.go.jp
F Bohlmann, LN Misra, J Jakupovic, RM King… - Phytochemistry, 1985 - Elsevier
Investigation of the aerial parts of Balsamorhiza sagittata afforded 12 new sesquiterpene lactones, five guaianolides, three heliangolides, three germacranolides and two geranylnerol …
Number of citations: 31 www.sciencedirect.com

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